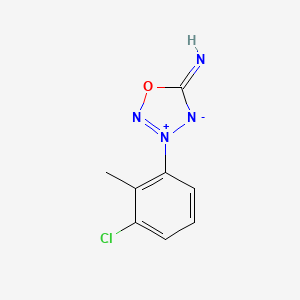
2-(2-Methoxyethoxy)ethanethiol
Overview
Description
2-(2-Methoxyethoxy)ethanethiol is an organic compound with the molecular formula C5H12O2S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom, and an ether, containing an oxygen atom bonded to two alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is believed to function as a nucleophile, participating in reactions with electrophiles .
Mode of Action
2-(2-Methoxyethoxy)ethanethiol interacts with its targets by functioning as a nucleophile. It readily engages with diverse electrophiles to form stable adducts . These reactions can modify biomolecules such as proteins and DNA, ultimately influencing their functionality .
Biochemical Pathways
Its nucleophilic activity suggests it may influence pathways involving protein and dna modification .
Pharmacokinetics
Its physical properties, such as a boiling point of 79 °c/07 mmHg and a density of 1015 g/mL at 25 °C, suggest it may have certain pharmacokinetic characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its nucleophilic activity. By forming stable adducts with electrophiles, it may modify the structure and function of proteins and DNA .
Action Environment
Its chemical properties suggest it may be sensitive to factors such as temperature and ph .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methoxyethoxy)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-(2-methoxyethoxy)ethanol with a thiolating agent such as hydrogen sulfide or thiourea. The reaction typically occurs under acidic or basic conditions, with the presence of a catalyst to facilitate the thiolation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, alcohols.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(2-Methoxyethoxy)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethanol
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanol
- 2,2’-Thiodiethanethiol
- Pentaerythritol tetrakis (3-mercaptopropionate)
Uniqueness
2-(2-Methoxyethoxy)ethanethiol is unique due to its combination of thiol and ether functionalities, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring both nucleophilic and electrophilic reactivity, as well as compatibility with various solvents .
Properties
IUPAC Name |
2-(2-methoxyethoxy)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2S/c1-6-2-3-7-4-5-8/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBORKXXLPAUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
134874-49-0 | |
| Record name | Methoxypolyethylene glycol thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134874-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30464636 | |
| Record name | 2-(2-methoxyethoxy)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88778-21-6 | |
| Record name | 2-(2-methoxyethoxy)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxyethoxy)ethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-(2-Methoxyethoxy)ethanethiol be utilized in the development of targeted drug delivery systems, and if so, how?
A: Yes, the research by [] demonstrates the potential of this compound in constructing targeted drug delivery systems. The study shows that this compound can be used in conjunction with thiolated lactobionic acid (LBA-SH) to modify poly(acryloyl cyclic carbonate)-b-poly(ε-caprolactone) block copolymers. This modification allows for the creation of glycopolymer-b-poly(ε-caprolactone) block copolymer micelles ("glycomicelles") with tailored LBA functionalities. These glycomicelles exhibit a range of sizes depending on the LBA density and are capable of encapsulating doxorubicin with high efficiency. Importantly, the LBA functionalities on the glycomicelles enable targeted delivery to hepatoma cells overexpressing the asialoglycoprotein receptor (ASGP-R). This targeted delivery approach resulted in enhanced cellular uptake and cytotoxic activity of doxorubicin against hepatoma cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)









